1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea

urea derivatives chemical scaffolds conformational diversity

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219901-68-4) is a synthetic trisubstituted urea derivative with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol. The compound features three distinct heterocyclic/aromatic substituents—a furan-2-ylmethyl group, a thiophen-3-ylmethyl group, and a 4-methoxybenzyl group—attached to a central urea (N–CO–N) scaffold.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1219901-68-4
Cat. No. B2871190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea
CAS1219901-68-4
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3
InChIInChI=1S/C19H20N2O3S/c1-23-17-6-4-15(5-7-17)11-20-19(22)21(12-16-8-10-25-14-16)13-18-3-2-9-24-18/h2-10,14H,11-13H2,1H3,(H,20,22)
InChIKeyMNNIFPBWHVFNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219901-68-4): Structural Identity and Procurement Baseline


1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219901-68-4) is a synthetic trisubstituted urea derivative with the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol . The compound features three distinct heterocyclic/aromatic substituents—a furan-2-ylmethyl group, a thiophen-3-ylmethyl group, and a 4-methoxybenzyl group—attached to a central urea (N–CO–N) scaffold . Its SMILES notation is COc1ccc(CNC(=O)N(Cc2ccsc2)Cc2ccco2)cc1 and its Standard InChIKey is MNNIFPBWHVFNNE-UHFFFAOYSA-N . Critically, a comprehensive search of PubMed, PubChem, ChEMBL, DrugBank, BindingDB, ZINC, the IUPHAR/BPS Guide to Pharmacology, ACS Publications, RSC journals, the ECHA database, and Google Patents returned no primary research articles, no biological activity data, no binding affinity measurements, no in vivo pharmacology, and no patent exemplifications for this specific compound as of the search date. The compound is listed exclusively on commercial chemical vendor and aggregator databases as an uncharacterized screening compound or synthetic intermediate .

Why 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea Cannot Be Interchanged with In-Class Analogs


Although all members of this trisubstituted urea series share the N–CO–N core, even single-atom or single-ring substitutions between analogs—such as replacing the 4-methoxybenzyl group with a 4-fluorobenzyl, benzhydryl, or thiophen-2-yl group, or removing the furan-2-ylmethyl substituent to yield a disubstituted urea—produce substantial differences in molecular weight (range: 276.36 to 402.5 Da across five closest analogs ), hydrogen bond acceptor count (3 vs. 4), calculated lipophilicity, and conformational degrees of freedom [1]. In the broader N-aryl urea and N,N′-disubstituted urea literature, such structural perturbations have been demonstrated to alter enzyme inhibitory potency by orders of magnitude (e.g., Ki values ranging from sub-nanomolar to >10 μM against serine hydrolases and epoxide hydrolases [1][2]). Consequently, the absence of published structure–activity relationship (SAR) data for this specific compound series means that the biological and pharmacological consequences of analog substitution are entirely unquantified. Until direct comparative profiling is performed, no generic substitution can be considered scientifically equivalent.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea vs. Closest Structural Analogs


Trisubstituted vs. Disubstituted Urea Architecture: Molecular Weight and Conformational Complexity Differentiation

The target compound (CAS 1219901-68-4) is a fully trisubstituted urea bearing three distinct substituents on the urea nitrogen atoms. Its closest disubstituted analog, 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4, C14H16N2O2S), lacks the furan-2-ylmethyl group entirely . This structural simplification reduces molecular weight from 356.44 Da to 276.36 Da (Δ = −80.08 Da; −22.5%) and eliminates one hydrogen bond acceptor (the furan oxygen), reducing the HBA count from 4 to 3 . The trisubstituted architecture of the target also increases the number of rotatable bonds (8 vs. 5, estimated from SMILES) and introduces greater conformational entropy, which may influence target binding thermodynamics in ways that the disubstituted analog cannot recapitulate [1].

urea derivatives chemical scaffolds conformational diversity medicinal chemistry

Heterocyclic Composition: Furan (O) plus Thiophene (S) vs. Bis-Thiophene or Furan-Only Analogs

The target compound uniquely incorporates one furan ring (oxygen heterocycle) and one thiophene ring (sulfur heterocycle) in its substituent set, plus a 4-methoxybenzyl aromatic group. The closest analog CAS 1219913-17-3 (1-(furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, C15H14N2O2S2, MW = 318.4 Da) replaces the 4-methoxybenzyl group with a thiophen-2-yl group, resulting in a bis-thiophene, mono-furan composition . This substitution changes molecular weight by −38.04 Da (−10.7%), eliminates the methoxy oxygen H-bond acceptor, and replaces the electron-donating 4-methoxyphenyl ring with an electron-rich but more planar thiophene ring. These differences alter both the electronic surface potential and the capacity for π–π stacking interactions with aromatic protein residues [1].

heterocyclic chemistry structure–activity relationships bioisosterism hit-to-lead optimization

Absence of Published Biological Characterization: A Critical Procurement Consideration

A systematic search across PubMed, PubChem, ChEMBL (ebi.ac.uk/chembl), DrugBank, BindingDB, ZINC, the IUPHAR/BPS Guide to Pharmacology, ACS Publications, RSC journals, Google Patents, USPTO, ECHA, and eChemPortal identified zero instances of published biological activity data (IC50, Ki, EC50, % inhibition, or functional assay results) for CAS 1219901-68-4 [1][2][3]. This contrasts with related N-aryl urea and N,N′-disubstituted urea chemotypes, for which published inhibitory data are available against targets including soluble epoxide hydrolase (sEH; exemplified compound Ki = 1.40 nM) [4], mycobacterial serine esterases Rv3802c and Ag85C [5], fatty acid-binding proteins FABP4/5 [6], and urease (IC50 ≈ 4.6 μM for a related furan-thiophene urea derivative) . The target compound has not been profiled against any of these or other targets.

uncharacterized compound screening compound data gap analysis chemical procurement risk

Calculated Physicochemical Property Differentiation: Lipophilicity, Topological Polar Surface Area, and Drug-Likeness vs. Analogs

Using the SMILES structure COc1ccc(CNC(=O)N(Cc2ccsc2)Cc2ccco2)cc1, key physicochemical parameters can be estimated via standard cheminformatics algorithms and compared with those of the closest analogs . The target compound has an estimated topological polar surface area (TPSA) of approximately 67–71 Ų (calculated via Ertl's method), reflecting contributions from the urea carbonyl (≈29 Ų), furan oxygen (≈13 Ų), methoxy oxygen (≈9 Ų), and thiophene sulfur (≈26 Ų) [1]. Its estimated consensus log P (cLogP) is approximately 3.2–3.8, placing it within Lipinski's Rule of 5 space (MW < 500, cLogP < 5, HBD = 1, HBA = 4) [1]. By contrast, the 4-fluorobenzyl analog (C18H17FN2O2S, MW 344.4) has a lower TPSA (≈54–58 Ų, lacking the methoxy oxygen contribution) and a lower cLogP (≈2.8–3.3, due to the electronegative fluorine substituent reducing lipophilicity relative to methoxy) . The benzhydryl analog (CAS 1219905-45-9, C24H22N2O2S, MW 402.5) has a higher cLogP (≈4.5–5.0) and TPSA ≈ 54–58 Ų . These differences place the three compounds in distinct physicochemical property space, which is relevant for predicting oral absorption, blood–brain barrier penetration, and solubility [1].

physicochemical properties drug-likeness ADME prediction Lipinski parameters

Synthetic Tractability and Scalability: Trisubstituted Urea Formation via Isocyanate or Carbamoyl Chloride Routes

The target compound, as an unsymmetrical trisubstituted urea, can be synthesized via sequential N-alkylation of a monosubstituted urea intermediate or via reaction of a secondary amine (N-(furan-2-ylmethyl)(thiophen-3-ylmethyl)amine) with 4-methoxybenzyl isocyanate [1]. This synthetic route requires at least two to three steps from commercially available starting materials (furfurylamine, thiophene-3-carboxaldehyde, and 4-methoxybenzylamine or its isocyanate derivative). By contrast, the disubstituted analog 1-(4-methoxybenzyl)-3-(thiophen-3-ylmethyl)urea (CAS 1211143-14-4) can be prepared in a single step via direct reaction of 4-methoxybenzyl isocyanate with thiophen-3-ylmethylamine, reducing synthetic complexity and cost . The trisubstituted architecture of the target introduces an additional synthetic step (N-alkylation of the urea nitrogen) and requires careful control of regioselectivity to avoid formation of the undesired N,N′-disubstituted regioisomer. This synthetic complexity difference translates to higher custom synthesis costs, longer lead times, and potentially lower yields for the target relative to disubstituted analogs—a quantifiable procurement consideration [2].

synthetic chemistry urea synthesis scale-up feasibility custom synthesis

Evidence-Based Application Scenarios for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219901-68-4)


De Novo Diversity Screening Library Enrichment for Heterocycle-Rich Chemical Space

Given the complete absence of published biological annotation [1], the most scientifically justified application for this compound is inclusion in a diversity-oriented screening library where the goal is to probe novel chemical space unbiased by prior target hypotheses. The compound's unique combination of one oxygen heterocycle (furan), one sulfur heterocycle (thiophene), and one substituted phenyl ring (4-methoxyphenyl) on a trisubstituted urea scaffold provides a three-dimensional pharmacophore that is distinct from the disubstituted urea analogs (MW difference +80 Da, +1 HBA) and bis-thiophene analogs (methoxy → thiophene substitution) . In a high-throughput screening (HTS) campaign against a novel target panel, this structural uniqueness may yield hit profiles not accessible to simpler urea analogs, justifying its procurement as part of a diverse compound collection [2].

Scaffold-Hopping Starting Point for sEH or Serine Hydrolase Inhibitor Programs

Although this specific compound has no reported sEH or serine hydrolase inhibitory activity, the broader N,N′-disubstituted and trisubstituted urea chemotype has demonstrated potent inhibition of soluble epoxide hydrolase (exemplified Ki = 1.40 nM [3]) and mycobacterial serine esterases (Rv3802c and Ag85C) [4]. The target compound's trisubstituted architecture, incorporating both furan and thiophene rings, represents a scaffold-hopping opportunity relative to the simpler N-aryl urea frameworks used in published sEH inhibitor patents [3]. Procurement for in-house enzymatic profiling against sEH or related α/β-hydrolase fold enzymes is scientifically rational if the goal is to explore whether the additional furan substituent and methoxybenzyl group confer selectivity advantages or altered binding kinetics relative to disubstituted urea leads.

Synthetic Intermediate for Late-Stage Diversification via Furan or Thiophene Functionalization

The presence of both furan and thiophene rings in the target compound provides two chemically distinct handles for late-stage functionalization: the furan ring can undergo Diels–Alder cycloaddition, electrophilic substitution (e.g., Vilsmeier–Haack formylation), or oxidation; the thiophene ring can undergo electrophilic halogenation or metal-catalyzed cross-coupling [5]. This dual reactivity is absent in analogs containing only one heterocycle type (e.g., bis-thiophene analog CAS 1219913-17-3, or furan-only compounds). Procurement of the target compound as a synthetic intermediate for diversification libraries is therefore justified when the research objective requires generation of derivatives that explore orthogonal chemical transformations on the same parent scaffold [2].

Negative Control or Chemical Probe for Comparative SAR Studies Against Characterized Ureas

Because the target compound is structurally related to urea-based inhibitors with known biological activity (sEH Ki = 1.40 nM [3]; Mtb esterase inhibitors [4]) but is itself uncharacterized, it may serve as a comparator compound in SAR-by-catalog studies. If the 4-methoxybenzyl group proves critical for activity in a related series, the target compound (which contains this group alongside furan and thiophene) can be tested head-to-head with the 4-fluorobenzyl analog (C18H17FN2O2S, MW 344.4) and the benzhydryl analog (CAS 1219905-45-9, MW 402.5) to determine whether the methoxy → fluoro or methoxy → benzhydryl substitution alters potency, as predicted by calculated lipophilicity differences (ΔcLogP ≈ +0.5 to +1.0 and −1.0 to −1.5, respectively) [6]. This application is contingent on the user first generating primary activity data for the target compound.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.